molecular formula C13H20Cl2FN3O B2613740 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride CAS No. 1172550-38-7

3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride

Cat. No. B2613740
CAS RN: 1172550-38-7
M. Wt: 324.22
InChI Key: BZIHBRSRESVXJL-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1172550-38-7 . It has a molecular weight of 324.23 .


Molecular Structure Analysis

The IUPAC name of the compound is "3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxo-1-propanamine dihydrochloride" . The InChI code is "1S/C13H18FN3O.2ClH/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15;;/h1-4H,5-10,15H2;2*1H" .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : A study detailed the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, aiming at evaluating their antitumor activities. The synthesis involved aminomethylation and subsequent reactions leading to tertiary amino alcohols, which were then converted to dihydrochlorides for testing on tumor DNA methylation processes (Hakobyan et al., 2020).
  • Crystal Structure Analysis : The crystal structure of a related compound, highlighting the arrangement and conformation within the crystal lattice, was described. This analysis provided insights into intermolecular interactions and the overall stability of the compound (Shivaprakash et al., 2014).

Antitumor and Biological Activities

  • Antitumor Activities : Research has been conducted on the antitumor properties of novel pyrimidinyl pyrazole derivatives, including those with a piperazine ring, showing significant cytotoxic activity against several tumor cell lines (Naito et al., 2005). Another study focused on the antitumor activity of novel 1,2,4-triazole Schiff bases containing a piperazine group, indicating promising inhibition against specific tumor cells (Ding et al., 2016).
  • Biological Evaluation : Compounds featuring piperazine motifs have been explored for their biological activities, including antimicrobial and allosteric enhancement of the A1 adenosine receptor. This includes studies on the antimicrobial efficacy of amide derivatives of quinolone and their variants (Patel et al., 2007), as well as the evaluation of allosteric enhancers for receptors (Romagnoli et al., 2008).

properties

IUPAC Name

3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O.2ClH/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15;;/h1-4H,5-10,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHBRSRESVXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride

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